molecular formula C10H14O3 B14039115 (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B14039115
M. Wt: 182.22 g/mol
InChI Key: WDODWBQJVMBHCO-TYICEKJOSA-N
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Description

(S)-Ketopinic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of camphor and is known for its unique structure, which includes a bicyclic framework. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1

InChI Key

WDODWBQJVMBHCO-TYICEKJOSA-N

Isomeric SMILES

CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis from Camphor Derivatives

A common approach to synthesize this compound involves the manipulation of camphor or camphor-related bicyclic ketones. This method typically includes oxidation and functional group transformations to introduce the carboxylic acid moiety at the 1-position while retaining the bicyclic ketone structure.

  • Starting Material: Camphor or a camphor derivative.
  • Key Steps: Selective oxidation at the 1-position to form the carboxylic acid, maintaining the ketone at the 2-position.
  • Reaction Conditions: Mild oxidation conditions to prevent degradation of the bicyclic framework.
  • Outcome: The product is obtained with stereochemical control, favoring the (1S) enantiomer due to the chiral nature of camphor precursors.

Conversion via Ester Intermediates

Another synthetic route involves the preparation of methyl or other alkyl esters of the compound, followed by hydrolysis to yield the free acid.

  • Step 1: Synthesis of methyl (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate.
  • Step 2: Hydrolysis of the ester under acidic or basic conditions to produce the carboxylic acid.
  • Advantages: This route allows purification at the ester stage and can improve overall yield and stereoselectivity.
  • Example: A patent describes the use of tetrahydrofuran (THF) as solvent and cooling to 0°C during ester transformations to control reaction rates and stereochemistry.

Direct Oxidation and Functionalization

Direct oxidation of bicyclic ketones bearing methyl substituents at the 7-position can be employed to introduce the carboxylic acid functionality.

  • Oxidizing Agents: Mild oxidants such as KMnO4 or chromium-based reagents under controlled conditions.
  • Challenges: Avoiding over-oxidation or ring cleavage.
  • Industrial Relevance: This method is less favored industrially due to longer reaction times and lower yields compared to ester intermediate routes.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Yield and Reaction Time
Camphor Derivative Manipulation Oxidation of camphor derivatives Stereoselective; uses chiral precursors Requires careful oxidation control Moderate to high; reaction time varies
Ester Intermediate Route Esterification + Hydrolysis Improved purification; better yield Multi-step process High yield; moderate reaction time
Direct Oxidation of Ketones KMnO4 or Cr-based oxidants Simpler reagents Long reaction times; low yield Low to moderate; long reaction time
Acid to Acyl Chloride Conversion Thionyl chloride, reflux Versatile intermediate for synthesis Requires handling of corrosive reagents High yield; short reaction time

Summary of Research Findings and Industrial Relevance

  • The synthesis of this compound is best achieved via camphor derivative oxidation or through ester intermediates to balance yield, stereoselectivity, and practical reaction times.
  • Direct oxidation methods, while simpler, suffer from long reaction times and lower yields, making them less industrially viable.
  • The acid is a key intermediate for preparing acyl chlorides, which are valuable in organic synthesis, including pharmaceutical and material science applications.
  • Reaction conditions are typically mild to preserve the bicyclic structure and stereochemistry.
  • Industrial processes optimize reaction parameters to reduce costs and improve scalability without requiring high pressure or extreme temperatures.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name This compound
CAS Number Not explicitly stated for acid, related acyl chloride: 54371-12-9
Typical Reaction Solvents THF, dichloromethane, ether
Typical Reaction Temperature 0°C to reflux depending on step
Common Oxidizing Agents Mild oxidants (e.g., KMnO4, Cr-based)
Conversion to Acyl Chloride SOCl2 under reflux

Chemical Reactions Analysis

Types of Reactions

(S)-Ketopinic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce different derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-Ketopinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-ketopinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved often include enzymatic catalysis and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    ®-Ketopinic acid: The enantiomer of (S)-ketopinic acid, with similar but distinct properties.

    Camphoric acid: Another derivative of camphor, used in different applications.

    Ketopinone: A related compound with a ketone functional group.

Uniqueness

(S)-Ketopinic acid is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, setting it apart from other similar compounds.

Biological Activity

(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid, commonly referred to as ketopinic acid, is a bicyclic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C10H14O3
  • CAS Number : 40724-67-2
  • Structural Characteristics : The compound features a bicyclic structure that contributes to its unique reactivity and biological interactions.

Ketopinic acid exhibits various biological activities primarily through its interaction with metabolic pathways and cellular processes. It has been shown to influence:

  • Metabolic Regulation : It plays a role in the modulation of metabolic pathways related to energy production and utilization.
  • Neurotransmitter Activity : It may impact neurotransmitter systems, particularly in the context of neuroprotection and cognitive function.

2. Pharmacological Effects

Research indicates that ketopinic acid possesses several pharmacological properties:

  • Antioxidant Activity : It has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.

3. Toxicological Profile

The toxicity profile of ketopinic acid has been evaluated in several studies:

  • In a repeated-dose toxicity study involving rodents, the compound exhibited low toxicity levels, with a NOAEL (No Observed Adverse Effect Level) determined at doses up to 2,500 mg/kg body weight per day .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of ketopinic acid demonstrated its ability to mitigate neuronal damage in vitro. The compound was found to enhance cell viability in neuronal cultures exposed to oxidative stress, indicating its potential as a neuroprotective agent.

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, ketopinic acid treatment resulted in a significant reduction of pro-inflammatory cytokines. This suggests its utility in managing conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces inflammation markers
NeuroprotectiveEnhances neuronal cell viability
ToxicityLow toxicity; NOAEL at 2,500 mg/kg

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and substituent positions. For derivatives, observe splitting patterns to identify stereochemistry (e.g., 7.7-dimethyl groups show distinct singlet peaks) .
  • Melting Point Analysis : The pure compound melts at 234°C, serving as a critical purity indicator .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700–1750 cm1^{-1} for the oxo and carboxylic acid groups .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .

Q. What synthetic routes are reported for preparing this compound and its intermediates?

  • Key Routes :

  • From Camphanic Acid Derivatives : React (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with N-hydroxyphthalimide and DCC in DCM to form active esters, achieving 85% yield after silica gel purification .
  • Esterification : Use 2-bromoethyl or morpholinoethyl groups to synthesize derivatives via carboxylate intermediates (e.g., 12–89% yields reported for morpholinoethyl esters) .
    • Optimization Tips : Monitor reaction progress via TLC (PE/EA eluent systems) and avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in derivatization or protein-labeling applications?

  • Steric and Electronic Effects :

  • The rigid norbornane skeleton imposes steric hindrance, limiting nucleophilic attack to specific positions (e.g., C-1 carboxylic acid) .
  • The 2-oxo group enhances electrophilicity, enabling covalent labeling of proteins via alkenyl nitrile electrophiles .
    • Case Study : Derivatives like 2-oxobicycloheptane-1-carboxylates form stable adducts with cysteine residues, validated by MALDI-TOF MS .

Q. What computational strategies are effective for modeling conformational behavior and intermolecular interactions?

  • Hierarchical Modeling :

  • Step 1 : Optimize geometry using DFT (B3LYP/6-31G*) to assess pyramidalization of functional groups (e.g., amide nitrogen distortion in related compounds) .
  • Step 2 : Perform MD simulations to evaluate solvent effects on hydrogen bonding (e.g., water interactions with the carboxylic acid group) .
    • Validation : Compare computed 1H^1H-NMR shifts (<0.5 ppm deviation) and X-ray crystallography data (e.g., ORTEP-3 for spatial visualization) .

Q. How can contradictions in biological activity data between derivatives be resolved?

  • Experimental Design :

  • Dose-Response Assays : Test derivatives (e.g., morpholinoethyl esters) at 0.1–100 µM concentrations to establish IC50_{50} values for enzyme inhibition .
  • Control Experiments : Use enantiomerically pure analogs to isolate stereochemical effects (e.g., (1R)- vs. (1S)-isomers) .
    • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Tables

Table 1 : Reaction Conditions for Key Derivatives

DerivativeReagents/ConditionsYieldPurification Method
Active Ester (23k)DCC, DMAP, DCM, RT85%Flash chromatography (PE/EA)
2-Morpholinoethyl Ester (13a)2-Bromoethyl ester + morpholine11%Crystallization (EtOAc)
4-Ethylpiperazinyl Ester (9d)Ethylpiperazine, DIPEA, DMF12%Column chromatography

Table 2 : Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight182.21 g/molPubChem
Melting Point234°CExperimental
SolubilityLow in H2 _2O, soluble in DCMECHA
pKa (Carboxylic Acid)~2.5 (predicted)Computational

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